rac-1-Linoleoyl-3-oleoyl-2-chloropropanediol
Description
Properties
Molecular Formula |
C39H69ClO4 |
|---|---|
Molecular Weight |
637.4 g/mol |
IUPAC Name |
[(2R)-2-chloro-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H69ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17-20,37H,3-10,12,14-16,21-36H2,1-2H3/b13-11-,19-17-,20-18-/t37-/m0/s1 |
InChI Key |
ZMFJCZXJMLCEFW-QPNAJOTBSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)Cl |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)Cl |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis
Starting Materials : The key reactants are 2-chloropropanediol, linoleic acid, and oleic acid.
Catalysts : Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly employed to promote esterification.
Reaction Conditions : The esterification is performed under reflux conditions to drive the reaction to completion, typically in an inert solvent medium to avoid side reactions.
Regioselectivity : The reaction is designed to selectively esterify the primary hydroxyl groups of 2-chloropropanediol with linoleic and oleic acids at the sn-1 and sn-3 positions, leaving the chlorine atom intact at the sn-2 position.
Purification : The crude product is purified using chromatographic techniques such as silica gel column chromatography or preparative high-performance liquid chromatography to isolate the desired regioisomer.
Enzymatic Synthesis
Enzymatic Catalysts : Lipases are used as biocatalysts to achieve regioselective and stereospecific esterification.
Advantages : Enzymatic methods offer milder reaction conditions, higher selectivity, and potentially fewer side products compared to chemical catalysis.
Process : The enzymatic esterification involves incubating 2-chloropropanediol with linoleic and oleic acid derivatives in the presence of lipases under controlled temperature and pH.
Challenges : Enzymatic methods require optimization to prevent acyl migration and ensure high yield of the desired racemic mixture.
Industrial Scale Production
Industrial synthesis follows similar chemical routes but emphasizes the use of high-purity reagents and stringent control of reaction parameters to ensure batch-to-batch consistency.
Scale-up considerations include efficient mixing, temperature control, and removal of by-products.
Quality control involves analytical verification of product purity and structural integrity using chromatographic and spectroscopic methods.
Reaction Mechanisms and Chemical Analysis
Esterification Mechanism
The esterification proceeds via acid-catalyzed nucleophilic attack of the hydroxyl groups of 2-chloropropanediol on the carboxyl groups of linoleic and oleic acids.
The chlorine atom at the second carbon remains unreacted, providing a site for potential further chemical modification.
Substitution Reactions
The chlorine substituent is a good leaving group, enabling nucleophilic substitution reactions under appropriate conditions.
Common nucleophiles include hydroxide ions, alkoxides, and amines, which can displace the chlorine to form various derivatives.
Oxidation and Reduction
- Although less common, the compound can undergo oxidation and reduction reactions, typically involving the fatty acid chains or the chloropropanediol moiety.
Data Table: Comparison of Preparation Methods
| Preparation Method | Catalysts/Enzymes | Reaction Conditions | Advantages | Challenges | Purification Techniques |
|---|---|---|---|---|---|
| Chemical Esterification | Sulfuric acid, p-Toluenesulfonic acid | Reflux, inert solvent | High yield, well-established | Side reactions, acyl migration | Silica gel chromatography, HPLC |
| Enzymatic Esterification | Lipases | Mild temperature, controlled pH | Regioselective, stereospecific | Optimization needed, slower rate | Chromatography, preparative HPLC |
| Industrial Synthesis | Acid catalysts, controlled conditions | Large scale reactors | Scalable, consistent quality | Scale-up complexity | Analytical chromatography, spectroscopy |
Research Findings and Analytical Techniques
Analytical Characterization : High-resolution mass spectrometry combined with liquid chromatography is used to resolve positional isomers and confirm molecular structure.
Nuclear Magnetic Resonance Spectroscopy : Proton and carbon NMR are critical for confirming the position of the chlorine atom and the fatty acid esterification sites.
Isotopic Labeling : Deuterated analogs of the compound are synthesized for use as internal standards in quantitative lipidomics assays.
Reaction Monitoring : Thin-layer chromatography and LC-MS are employed to monitor reaction progress and detect acyl migration or side products.
Chemical Reactions Analysis
Types of Reactions
rac-1-Linoleoyl-3-oleoyl-2-chloropropanediol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield 1-linoleoyl-3-oleoyl-2-propanediol .
Scientific Research Applications
rac-1-Linoleoyl-3-oleoyl-2-chloropropanediol is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of rac-1-Linoleoyl-3-oleoyl-2-chloropropanediol involves its interaction with lipid metabolic pathways. The compound can be incorporated into cellular membranes, affecting membrane fluidity and signaling processes . Its ability to undergo substitution reactions also allows it to modify other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Key Observations:
Substituent Positioning : The position of the chlorine atom (C2 vs. C3) and fatty acyl chains significantly impacts polarity and solubility. For example, rac-1-Oleoyl-3-chloropropanediol (C21H39ClO3) has a shorter chain and lower molecular weight, enhancing water solubility compared to triacylglycerol-like derivatives .
Chain Length and Unsaturation: Linoleoyl (C18:2) and oleoyl (C18:1) groups introduce polyunsaturation, increasing susceptibility to oxidation compared to saturated analogs like palmitoyl (C16:0) .
Deuterated Analogs : Deuterated versions (e.g., -d5) are critical for isotopic dilution assays in analytical chemistry, minimizing matrix effects in complex lipid samples .
Commercial Availability and Specifications
Biological Activity
Rac-1-Linoleoyl-3-oleoyl-2-chloropropanediol is a lipid compound characterized by its unique structural features, including a linoleic acid chain at the sn-1 position, an oleic acid chain at the sn-2 position, and a chloropropanediol moiety at the sn-3 position. This compound has garnered attention due to its potential applications in biochemistry and pharmaceuticals, particularly regarding its biological activity.
The molecular formula of this compound is with a molecular weight of approximately 375.98 g/mol. Its structure allows for various biochemical interactions, particularly in cell membrane dynamics and signaling pathways.
| Property | Value |
|---|---|
| Molecular Formula | C21H38ClO3 |
| Molecular Weight | 375.98 g/mol |
| Structural Features | Linoleic acid, Oleic acid, Chloropropanediol |
Biological Activity
The biological activity of this compound is primarily attributed to its fatty acid components, which are known to influence cellular processes such as inflammation modulation, membrane fluidity, and cellular signaling.
- Membrane Interaction : The presence of fatty acid chains allows this compound to integrate into lipid bilayers, potentially altering membrane properties and affecting cell signaling pathways.
- Inflammation Modulation : Fatty acids like linoleic acid are recognized for their role in modulating inflammatory responses. This compound may exert anti-inflammatory effects through these pathways.
- Cellular Uptake : Studies suggest that the chloropropanediol moiety can enhance the uptake of the compound into cells, facilitating its biological effects.
Case Studies and Research Findings
Research has demonstrated various biological activities associated with this compound:
- Anti-inflammatory Effects : In vitro studies indicated that this compound can reduce pro-inflammatory cytokine production in macrophages, suggesting potential therapeutic applications in inflammatory diseases.
- Membrane Fluidity : Experimental data show that this compound can enhance membrane fluidity in model lipid bilayers, which may influence the activity of membrane-bound proteins.
- Metabolic Impact : Research has explored its role in lipid metabolism, indicating that it may affect lipid profiles in cellular systems, potentially contributing to metabolic health.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Rac 1-Oleoyl-3-chloropropanediol | Oleic acid at sn-1 position | Less anti-inflammatory activity |
| Rac 1-Linolenoyl-3-chloropropanediol | Linolenic acid instead of linoleic acid | Enhanced anti-inflammatory properties |
| Glyceryl trilinoleate | Contains three linoleic acid chains | Stronger hydrophilic properties |
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing rac-1-Linoleoyl-3-oleoyl-2-chloropropanediol in lipid matrices?
- Methodology : Use high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) to resolve positional isomers. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical, particularly to identify the chlorinated propanediol backbone and acyl chain positions. Stable isotope-labeled analogs (e.g., deuterated forms) can serve as internal standards for quantification .
- Key Parameters : Optimize LC conditions (e.g., C18 columns, acetonitrile/water gradients) to separate chlorinated lipids from non-chlorinated analogs. Monitor chlorine-specific fragments in HRMS (e.g., m/z 35/37 isotopic patterns) .
Q. How can researchers synthesize this compound in the lab?
- Methodology : Employ regioselective esterification of 2-chloropropanediol with linoleic and oleic acid derivatives. Use enzymatic catalysts (e.g., lipases) for stereochemical control, or chemical methods like Steglich esterification with dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .
- Challenges : Competing acyl migration may occur; monitor reaction progress using thin-layer chromatography (TLC) or LC-MS. Purify via silica gel chromatography or preparative HPLC .
Q. What safety protocols are essential for handling chlorinated lipids like this compound?
- Guidelines : Follow OSHA Hazard Communication Standard (HCS) for lab chemicals. Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Avoid inhalation/ingestion; store at +4°C in airtight containers .
Advanced Research Questions
Q. How does the chlorine substituent in this compound influence its reactivity in substitution reactions?
- Mechanistic Insight : The chlorine at the sn-2 position acts as a leaving group, enabling nucleophilic substitution (e.g., with hydroxyl or thiol groups). Quantum chemical calculations (e.g., DFT) can predict reaction pathways, while kinetic studies under varying pH/temperature reveal activation barriers .
- Experimental Design : Use polar aprotic solvents (e.g., DMF) with nucleophiles like sodium methoxide. Monitor reaction intermediates via LC-MS and characterize products via NMR .
Q. What strategies resolve contradictions in metabolic fate studies of chlorinated lipids across different biological models?
- Data Analysis : Cross-validate findings using isotopic tracers (e.g., deuterated analogs) to distinguish endogenous vs. exogenous lipid metabolism. Compare in vitro (hepatocyte cultures) and in vivo (rodent models) data, controlling for enzymatic stereoselectivity .
- Case Study : Conflicting hydrolysis rates in intestinal vs. hepatic lipases may arise from enantiomer-specific activity. Use chiral chromatography to isolate enantiomers and test enzymatic kinetics separately .
Q. How can computational methods optimize experimental conditions for studying this compound in lipid membranes?
- Approach : Apply molecular dynamics (MD) simulations to predict membrane insertion dynamics. Parameterize force fields using quantum mechanics/molecular mechanics (QM/MM) for chlorinated lipid headgroups. Validate with experimental techniques like fluorescence anisotropy or neutron scattering .
- Outcome : Simulations may reveal preferential partitioning into lipid raft domains or altered membrane curvature, guiding targeted in vitro assays .
Methodological Challenges and Solutions
Q. What experimental designs minimize variability in quantifying trace levels of this compound in complex food matrices?
- Design Framework : Use factorial design (e.g., Box-Behnken) to optimize extraction parameters (solvent polarity, sonication time, temperature). Include blank matrices for background subtraction and spike-recovery tests to assess accuracy .
- Validation : Perform inter-laboratory comparisons with standardized reference materials (e.g., TRC-O530502) to ensure reproducibility .
Q. How do researchers address the racemic nature of this compound in studies of lipid-protein interactions?
- Strategy : Synthesize enantiomerically pure forms via chiral chromatography or asymmetric synthesis. Compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Example : Enantiomer A may exhibit stronger inhibition of phospholipase A2 due to steric compatibility with the enzyme’s active site .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
